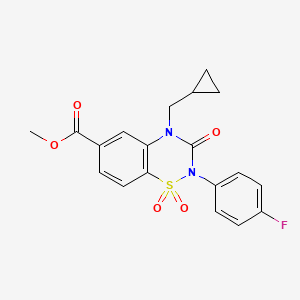![molecular formula C19H18N2O2S B6452390 2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile CAS No. 2640893-22-5](/img/structure/B6452390.png)
2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a spirocyclic structure, specifically a 2-azaspiro[3.3]heptane . Spirocyclic compounds are a class of organic compounds that have two or more rings that share one atom, forming a ‘spiro’ junction. They are often used in medicinal chemistry due to their unique 3D structure .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the spirocyclic component. The 2-azaspiro[3.3]heptane structure is a seven-membered ring fused to a smaller three-membered ring at one atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the functional groups present. For instance, the presence of polar functional groups could influence its solubility in different solvents .Applications De Recherche Scientifique
2-PASB has been studied for its potential use in various scientific research applications. It has been used as a substrate in enzyme assays, as a fluorogenic substrate in protease assays, and as a substrate for the detection of phosphatases. It has also been used to study the effects of various drugs on enzyme activity, as well as for the detection and quantification of various proteins.
Mécanisme D'action
2-PASB is believed to act as a substrate for enzymes, allowing them to catalyze reactions. It is believed to bind to the active site of an enzyme and undergo a reaction, resulting in the release of a product. This product can then be detected or quantified, depending on the assay.
Biochemical and Physiological Effects
2-PASB has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as phosphatases. It has also been shown to have a modulatory effect on certain proteins, such as the protease-activated receptors.
Avantages Et Limitations Des Expériences En Laboratoire
2-PASB has several advantages over traditional compounds for laboratory experiments. It is relatively stable, has a high solubility in aqueous solutions, and is relatively non-toxic. Additionally, it has been shown to be a good substrate for various enzymes and proteins, making it suitable for various assays. However, it has some limitations, such as its relatively low reactivity and its potential to inhibit certain enzymes.
Orientations Futures
The potential uses of 2-PASB are still being explored. Future research could focus on its potential use in drug discovery, as a tool for studying enzyme activity, or as a tool for studying protein-protein interactions. Additionally, further research could be conducted to better understand its biochemical and physiological effects and to identify new applications for this compound.
Méthodes De Synthèse
2-PASB is typically synthesized through a two-step process. In the first step, a 6-phenyl-2-azaspiro[3.3]heptane is reacted with a sulfonyl chloride in the presence of an amine base. This reaction yields a sulfonamide, which is then reacted with benzonitrile in the presence of a Lewis acid. This yields the desired 2-PASB product.
Propriétés
IUPAC Name |
2-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c20-12-16-8-4-5-9-18(16)24(22,23)21-13-19(14-21)10-17(11-19)15-6-2-1-3-7-15/h1-9,17H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUGAEUPXICPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)S(=O)(=O)C3=CC=CC=C3C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6452310.png)
![6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole](/img/structure/B6452319.png)
![3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6452335.png)
![5-fluoro-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6452336.png)
![3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6452343.png)
![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B6452344.png)
![N-(4-{[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}-3-methylphenyl)propanamide](/img/structure/B6452349.png)
![3-{2-oxo-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6452355.png)
![N-(2,5-difluorophenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B6452358.png)
![2-(4-acetylphenyl)-4-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6452363.png)

![6-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6452373.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6452375.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3,3-diphenylpropanamide](/img/structure/B6452394.png)
